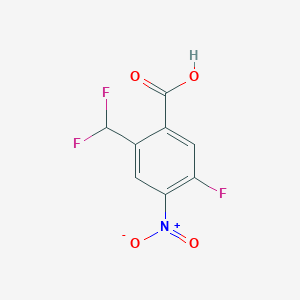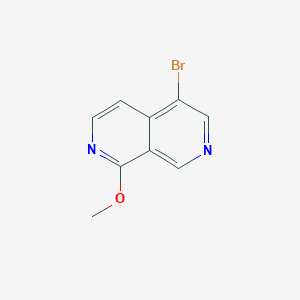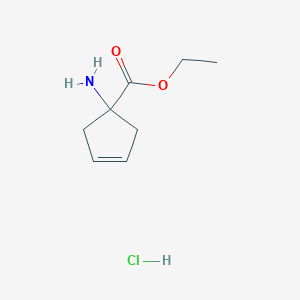![molecular formula C20H18ClNO4 B2523474 1'-(5-cloro-2-metoxibenzoil)-3H-espiro[isobenzofurano-1,3'-piperidin]-3-ona CAS No. 1705200-80-1](/img/structure/B2523474.png)
1'-(5-cloro-2-metoxibenzoil)-3H-espiro[isobenzofurano-1,3'-piperidin]-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a benzofuran ring and a piperidine ring, which are connected through a spiro linkage. The presence of a 5-chloro-2-methoxybenzoyl group further adds to its chemical diversity and potential reactivity.
Aplicaciones Científicas De Investigación
1’-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is used in the study of enzyme interactions and as a potential lead compound for drug discovery.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran core through a cyclization reaction. This is followed by the introduction of the piperidine ring via a nucleophilic substitution reaction. The final step involves the formation of the spiro linkage under controlled conditions, often using a strong base or a metal catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
1’-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.
Mecanismo De Acción
The mechanism of action of 1’-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid: This compound shares the 5-chloro-2-methoxybenzoyl group but differs in the structure of the piperidine ring.
Benzofuran derivatives: These compounds share the benzofuran core but may have different substituents and functional groups.
Uniqueness
1’-(5-chloro-2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of a benzofuran ring and a piperidine ring through a spiro linkage is relatively rare and offers unique opportunities for chemical modification and biological activity.
Propiedades
IUPAC Name |
1'-(5-chloro-2-methoxybenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-25-17-8-7-13(21)11-15(17)18(23)22-10-4-9-20(12-22)16-6-3-2-5-14(16)19(24)26-20/h2-3,5-8,11H,4,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEOLJSOGZPIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523391.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2523392.png)

![1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2523399.png)
![4-[butyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2523400.png)
![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2523402.png)
![N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2523403.png)
![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2523404.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2523405.png)

![2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane](/img/structure/B2523407.png)


![5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine](/img/structure/B2523413.png)
